4,5,5-Trimethylhexanoic acid 4,5,5-Trimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 94349-37-8
VCID: VC17814250
InChI: InChI=1S/C9H18O2/c1-7(9(2,3)4)5-6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

4,5,5-Trimethylhexanoic acid

CAS No.: 94349-37-8

Cat. No.: VC17814250

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

4,5,5-Trimethylhexanoic acid - 94349-37-8

Specification

CAS No. 94349-37-8
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 4,5,5-trimethylhexanoic acid
Standard InChI InChI=1S/C9H18O2/c1-7(9(2,3)4)5-6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Standard InChI Key UKVTYBBTYKPUSB-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)O)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic name, 4,5,5-trimethylhexanoic acid, reflects its IUPAC designation, though inconsistencies in numbering occasionally lead to alternative labels such as 3,5,5-trimethylhexanoic acid . Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The structure features a hexanoic acid backbone substituted with methyl groups at positions 4, 5, and 5, creating a sterically hindered tertiary carbon center .

Isomeric Considerations

Confusion may arise with the structurally similar 3,4,5-trimethylhexanoic acid (CAS 874007-83-7), which differs in methyl group placement. While both isomers share the same molecular formula, their distinct substitution patterns result in divergent physicochemical behaviors, such as solubility and reactivity .

Synthesis and Production Methods

Oxidation of 3,5,5-Trimethylhexanal

The primary industrial route involves the oxidation of 3,5,5-trimethylhexanal using molecular oxygen. This exothermic process proceeds via intermediate peracid formation, culminating in near-quantitative yields of the target acid .

Table 1: Key Reaction Parameters for Aldehyde Oxidation

ParameterValue/Description
Temperature Range20–75°C
CatalystOptional (Co, Cu, Mn compounds)
Oxygen SourceAir or pure O₂
Reaction Time4 days (ambient conditions)
Yield>95%

The absence of inert diluents simplifies purification, as the liquid acid remains miscible with unreacted aldehyde . Notably, methyl groups remain inert under these conditions, avoiding undesired over-oxidation .

Alternative Synthetic Pathways

While less common, hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) followed by oxidation represents a viable alternative. This method employs cobalt catalysts under high-pressure syngas (CO/H₂) conditions, yielding the precursor aldehyde .

Physicochemical Properties

Table 2: Physical Properties of 4,5,5-Trimethylhexanoic Acid

PropertyValueSource
Melting Point-70°C
Boiling Point121°C (10 mmHg)
Density (20°C)0.91 g/cm³
Refractive Index1.4278–1.4298
Water Solubility700 mg/L (20°C)
LogP (Octanol-Water)3.2
Vapor Pressure0.46 Pa (20°C)

The acid’s low melting point (-70°C) and liquid state at ambient temperatures facilitate handling in industrial processes . Its logP value of 3.2 indicates moderate lipophilicity, suitable for applications requiring lipid solubility .

Industrial and Research Applications

Organic Synthesis

As a versatile intermediate, 4,5,5-trimethylhexanoic acid participates in:

  • Esterification: Production of plasticizers and lubricants.

  • Amidation: Synthesis of bioactive molecules and agrochemicals.

  • Metal Salt Formation: Catalysts for polymerization reactions .

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